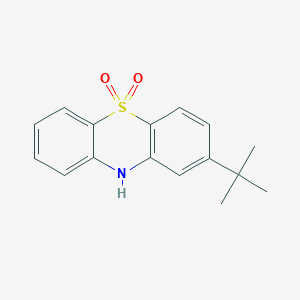
2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione is a synthetic organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique tert-butyl substitution, may exhibit distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
tert-Butyl Substitution: Introduction of the tert-butyl group at the 2-position can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Oxidation: The oxidation of the phenothiazine ring to form the 5,5(10H)-dione can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, optimizing reaction conditions for yield and purity. The use of automated reactors and purification systems would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated phenothiazines.
Applications De Recherche Scientifique
2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione may have several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic or anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione would depend on its specific biological target. Generally, phenothiazines exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The tert-butyl substitution may influence the compound’s binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A widely used antipsychotic with a similar core structure.
Promethazine: An antiemetic and antihistamine agent.
Uniqueness
2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione is unique due to the presence of the tert-butyl group, which may enhance its lipophilicity and alter its pharmacokinetic properties compared to other phenothiazines.
Propriétés
Numéro CAS |
61174-87-6 |
|---|---|
Formule moléculaire |
C16H17NO2S |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
2-tert-butyl-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C16H17NO2S/c1-16(2,3)11-8-9-15-13(10-11)17-12-6-4-5-7-14(12)20(15,18)19/h4-10,17H,1-3H3 |
Clé InChI |
QJBGAIPPBNASGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



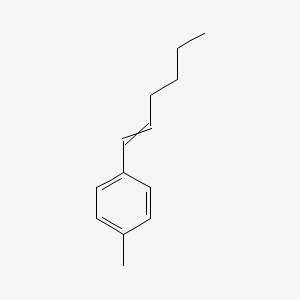
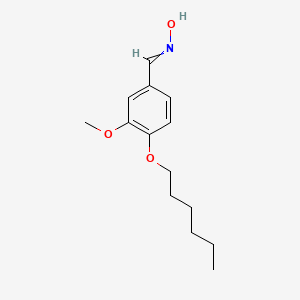
![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)
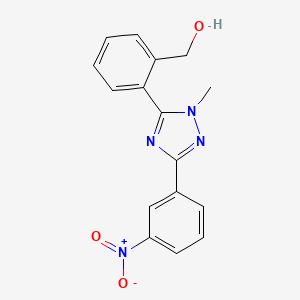
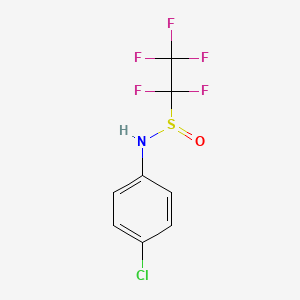
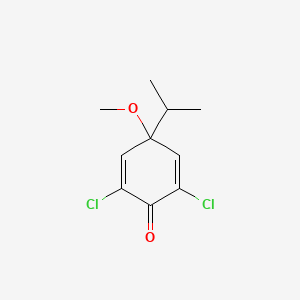

![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)
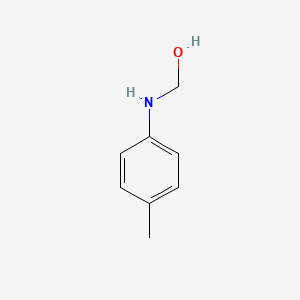
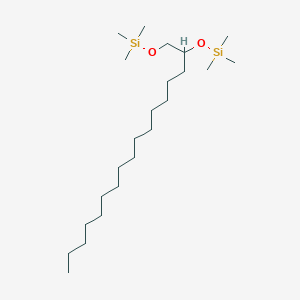
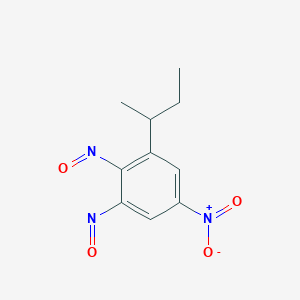
![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)
